molecular formula C7H4ClIO2 B083352 4-Chloro-2-iodobenzoic acid CAS No. 13421-13-1

4-Chloro-2-iodobenzoic acid

Cat. No.: B083352
CAS No.: 13421-13-1
M. Wt: 282.46 g/mol
InChI Key: LRRDANNSUCQNDU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its electron-deficient nature due to the presence of halogen substituents, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:

C7H4ClCOOH+I2+KIO3C7H4ClIO2+KI+H2O\text{C}_7\text{H}_4\text{ClCOOH} + \text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_7\text{H}_4\text{ClIO}_2 + \text{KI} + \text{H}_2\text{O} C7​H4​ClCOOH+I2​+KIO3​→C7​H4​ClIO2​+KI+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized to form this compound derivatives or reduced to remove the halogen substituents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products:

Scientific Research Applications

4-Chloro-2-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

4-Chloro-2-iodobenzoic acid can be compared with other halogenated benzoic acids:

    2-Iodobenzoic Acid: Lacks the chlorine substituent, making it less electron-deficient.

    4-Chlorobenzoic Acid: Lacks the iodine substituent, resulting in different reactivity.

    4-Bromo-2-iodobenzoic Acid: Similar structure but with bromine instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique electronic environment, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to other halogenated benzoic acids .

Properties

IUPAC Name

4-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDANNSUCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158597
Record name 4-Chloro-2-iodobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-13-1
Record name 4-Chloro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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